Methyl 4-bromo-2-methoxy-5-nitrobenzoate
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Overview
Description
Methyl 4-bromo-2-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO5. It is a derivative of benzoic acid and is characterized by the presence of bromine, methoxy, and nitro functional groups. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Mode of Action
It’s known that nitrobenzoates can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .
Biochemical Pathways
Nitrobenzoates are often involved in multistep synthesis processes, such as nitration, conversion from the nitro group to an amine, and bromination .
Action Environment
The action, efficacy, and stability of Methyl 4-bromo-2-methoxy-5-nitrobenzoate can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds . For instance, the compound is stored at room temperature , suggesting that it is stable under these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-2-methoxy-5-nitrobenzoate typically involves a multi-step processThe reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as amino or thiol derivatives.
Reduction: The major product is methyl 4-bromo-2-methoxy-5-aminobenzoate.
Oxidation: The major product is methyl 4-bromo-2-carboxy-5-nitrobenzoate.
Scientific Research Applications
Methyl 4-bromo-2-methoxy-5-nitrobenzoate is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 2-bromo-5-nitrobenzoate
- Methyl 4-bromo-2-methoxybenzoate
Uniqueness
Methyl 4-bromo-2-methoxy-5-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 4-bromo-2-methoxy-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFYKTLQSPDHOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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